molecular formula C8H7ClFNO B14823704 3-Chloro-5-cyclopropoxy-4-fluoropyridine

3-Chloro-5-cyclopropoxy-4-fluoropyridine

Cat. No.: B14823704
M. Wt: 187.60 g/mol
InChI Key: REIOJIYWHHZFMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropoxy-4-fluoropyridine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a cyclopropoxy group. This reaction can be carried out using various reagents and conditions, such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropoxy-4-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride (KF), palladium catalysts, and various nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Chloro-5-cyclopropoxy-4-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and chlorine atoms in the aromatic ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-5-cyclopropoxy-4-fluoropyridine include:

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to other fluoropyridines. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

3-chloro-5-cyclopropyloxy-4-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-6-3-11-4-7(8(6)10)12-5-1-2-5/h3-5H,1-2H2

InChI Key

REIOJIYWHHZFMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2F)Cl

Origin of Product

United States

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